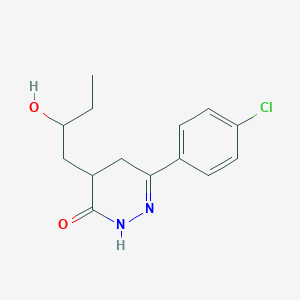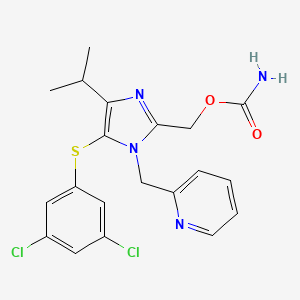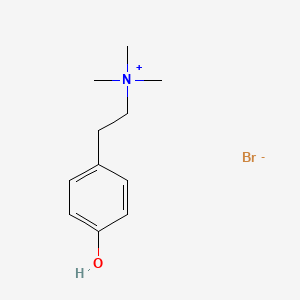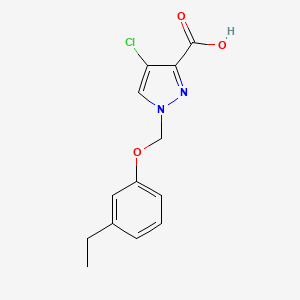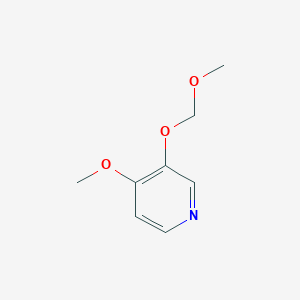
(S)-5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one is a chiral compound with a unique structure that includes a thioxo group and an imidazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of a suitable amine with a thioisocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the following steps:
Formation of the Intermediate: The amine reacts with the thioisocyanate to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the imidazolidinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
(S)-5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form a corresponding thiol or amine.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
科学研究应用
(S)-5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (S)-5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxo group and imidazolidinone ring play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
相似化合物的比较
Similar Compounds
®-5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one: The enantiomer of the compound with similar but distinct properties.
5-Methyl-3-phenyl-2-oxoimidazolidin-4-one: Lacks the thioxo group, leading to different reactivity and applications.
3-Phenyl-2-thioxoimidazolidin-4-one: Lacks the methyl group, affecting its chemical behavior and biological activity.
Uniqueness
(S)-5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its chiral nature allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral drug development.
属性
CAS 编号 |
7390-20-7 |
|---|---|
分子式 |
C10H10N2OS |
分子量 |
206.27 g/mol |
IUPAC 名称 |
(5S)-5-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H10N2OS/c1-7-9(13)12(10(14)11-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)/t7-/m0/s1 |
InChI 键 |
XGPFPXALZVOKRI-ZETCQYMHSA-N |
手性 SMILES |
C[C@H]1C(=O)N(C(=S)N1)C2=CC=CC=C2 |
规范 SMILES |
CC1C(=O)N(C(=S)N1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


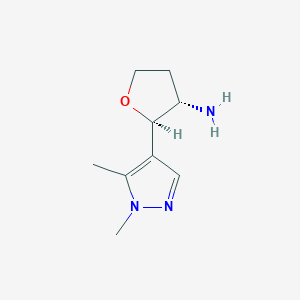
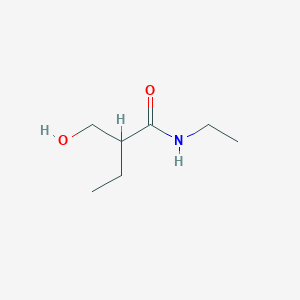

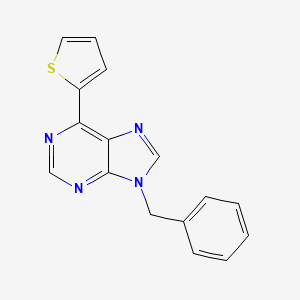
![Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester](/img/structure/B12932579.png)
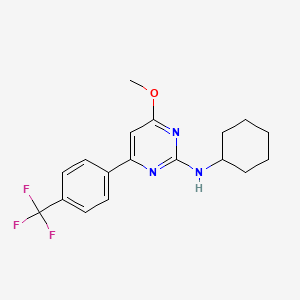
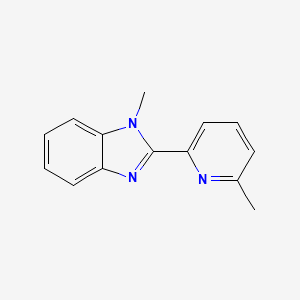
![N-[2-(4-{[3-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propyl]amino}phenyl)ethyl]-2-bromoacetamide](/img/structure/B12932596.png)
